molecular formula C6H3ClN2O B6236594 3-chloro-5-hydroxypyridine-4-carbonitrile CAS No. 1256833-27-8

3-chloro-5-hydroxypyridine-4-carbonitrile

Cat. No.: B6236594
CAS No.: 1256833-27-8
M. Wt: 154.6
InChI Key:
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Description

3-Chloro-5-hydroxypyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H3ClN2O. This compound features a pyridine ring substituted with a chlorine atom at the 3-position, a hydroxyl group at the 5-position, and a nitrile group at the 4-position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-hydroxypyridine-4-carbonitrile typically involves multi-step processes starting from readily available pyridine derivatives. One common method includes the chlorination of 5-hydroxypyridine-4-carbonitrile using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydroxypyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 3-substituted-5-hydroxypyridine-4-carbonitrile derivatives.

    Oxidation: Formation of 3-chloro-5-oxopyridine-4-carbonitrile.

    Reduction: Formation of 3-chloro-5-hydroxypyridine-4-amine.

Scientific Research Applications

3-Chloro-5-hydroxypyridine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-chloro-5-hydroxypyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxypyridine-5-carbonitrile: Similar structure but different substitution pattern.

    5-Chloro-3-hydroxypyridine-4-carbonitrile: Another isomer with chlorine and hydroxyl groups swapped.

    3-Bromo-5-hydroxypyridine-4-carbonitrile: Bromine instead of chlorine at the 3-position.

Uniqueness

3-Chloro-5-hydroxypyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitrile) and electron-donating (hydroxyl) groups on the pyridine ring makes it a versatile intermediate for various chemical transformations.

This compound’s unique combination of functional groups and its reactivity profile make it a valuable entity in synthetic organic chemistry and related fields.

Properties

CAS No.

1256833-27-8

Molecular Formula

C6H3ClN2O

Molecular Weight

154.6

Purity

95

Origin of Product

United States

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